(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a unique and complex molecule. This compound stands out due to its intricate structure, which includes a mix of benzothiadiazole, piperidine, and thiophene units. It’s not just a mouthful to say; it’s a wonder of molecular architecture.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYPPBAEQBQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps, starting with the preparation of individual components such as 3-methylbenzo[c][1,2,5]thiadiazole and the thiophene derivative. These components undergo specific reactions to form intermediates, which are then coupled together under carefully controlled conditions. Typical reactions might include nucleophilic substitutions, oxidations, and cyclizations.
Industrial Production Methods
For industrial-scale production, the process involves scaling up these reactions while maintaining precision in temperature, pressure, and the use of catalysts. Continuous flow techniques and automated reactors could be employed to ensure consistency and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: : The sulfur atoms in the thiadiazole ring can be further oxidized.
Reduction: : The compound can be reduced to modify its oxidation state, affecting its overall properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Reagents like strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon for hydrogenation) are commonly used. Reaction conditions are typically tailored to the specific transformation desired, with temperature control being crucial.
Major Products
Depending on the reactions, the products vary. Oxidation might yield sulfoxides or sulfones, reduction could lead to more saturated analogs, and substitution could introduce various functional groups, altering the compound’s properties significantly.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiadiazole rings have been evaluated for their effectiveness against various bacterial strains:
- Gram-positive Bacteria : Higher activity was observed against species such as Bacillus cereus and Bacillus thuringiensis.
- Cytotoxicity Studies : Compounds were tested against cancer cell lines (e.g., HCT116, MCF7) to evaluate their potential as anticancer agents. Results indicated promising cytotoxic effects, suggesting further exploration in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies provide insights into the mechanisms of action and help identify potential therapeutic applications:
- Target Identification : Docking simulations have revealed interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.
- Lead Optimization : The data obtained from these studies can guide the modification of the compound's structure to enhance its efficacy and reduce toxicity.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis of Thiadiazole Derivatives : A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
- Anticancer Activity Evaluation : Another research effort focused on evaluating the cytotoxic effects of novel piperidine derivatives against multiple cancer cell lines. The findings demonstrated that modifications in the molecular structure could significantly impact biological activity .
Mechanism of Action
The compound’s mechanism of action is multifaceted, depending on its application. In biological systems, it might bind to specific enzymes or receptors, altering their activity. The molecular targets often involve interactions with proteins, affecting pathways related to disease states.
Comparison with Similar Compounds
Unique Features
The presence of a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group distinguishes this compound, providing unique electronic properties and reactivity patterns that similar compounds might not exhibit.
Similar Compounds
Similar compounds include:
4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine
(4-piperidin-1-yl)thiophen-3-ylmethanone
Various benzothiadiazole derivatives
These compounds share some structural elements but differ in functional groups, leading to variations in their reactivity and applications.
There you have it—a deep dive into the chemical enigma that is (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone. Hope it adds a spark to your interest in chemistry!
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that incorporates both a thiadiazole and piperidine moiety. This structure suggests potential for diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. Recent studies have indicated that derivatives of thiadiazoles exhibit significant pharmacological effects, making this compound a candidate for further investigation.
The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The presence of the thiadiazole ring is particularly noteworthy as it has been associated with various biological activities.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus can exhibit significant antibacterial and antifungal activities. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli have demonstrated notable inhibition zones, suggesting their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Studies show that compounds similar to our target molecule inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms proposed include inhibition of DNA synthesis and interference with key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes . This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thiadiazole ring can act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Interactions : The piperidine moiety may facilitate binding to specific receptors, enhancing the compound's efficacy.
- Synergistic Effects : The combination of different functional groups may lead to synergistic effects that enhance overall biological activity .
Study 1: Anticancer Activity
A study conducted on a series of thiadiazole derivatives demonstrated that certain compounds significantly reduced cell viability in HepG2 and A549 cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antimicrobial Properties
Another research project focused on synthesizing new thiadiazole derivatives showed effective antibacterial activity against resistant strains of bacteria. The results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .
Comparative Analysis
A comparison between various thiadiazole derivatives reveals differing levels of biological activity based on structural variations:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Strong | Moderate | Weak |
| Compound B | Moderate | Strong | Moderate |
| Target Compound | Strong | Strong | Strong |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:
Intermediate Preparation : React benzo[c][1,2,5]thiadiazole derivatives with methyl groups under reflux conditions using 1,4-dioxane and catalytic piperidine to form the sulfone-modified core .
Piperidine Functionalization : Couple the sulfone core with a piperidine intermediate via nucleophilic substitution or amidation.
Thiophene Incorporation : Attach the thiophen-3-yl group via a methanone bridge using Friedel-Crafts acylation or similar carbonyl coupling methods .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include:
- δ 1.69–1.75 ppm (piperidine CH2 groups).
- δ 2.50–2.57 ppm (methyl group on benzo-thiadiazole).
- Thiophene protons appear as distinct aromatic signals between δ 7.0–8.0 ppm .
- IR Spectroscopy : Confirm sulfone (SO2) stretching vibrations at ~1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~435) .
Q. What in vitro biological screening protocols are used to evaluate its cytotoxicity?
- Methodological Answer :
- Cell Lines : Test against human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .
- Assay : Sulforhodamine B (SRB) assay:
Seed cells (1.5 × 10⁵ cells/mL) in RPMI-1640 medium with 5% FBS.
Treat with compound (0.1–100 µM) for 48–72 hours.
Fix cells, stain with SRB, and measure absorbance at 565 nm .
Advanced Research Questions
Q. How can synthetic yield be optimized for intermediates like the benzo[c][1,2,5]thiadiazole sulfone core?
- Methodological Answer :
- Catalyst Screening : Test alternatives to piperidine (e.g., triethylamine) to reduce side reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. 1,4-dioxane for cyclization efficiency .
- Reaction Time/Temperature : Monitor progress via TLC/HPLC; extended reflux (8–12 hrs) may improve yield .
Q. How to resolve contradictions in cytotoxicity data across cell lines (e.g., active in HEPG-2 but inactive in MCF-7)?
- Methodological Answer :
- Mechanistic Profiling :
Assess cellular uptake via LC-MS to rule out permeability issues.
Measure apoptosis markers (e.g., caspase-3 activation) to confirm target engagement .
- Target Identification : Perform kinase inhibition assays or proteomics to identify cell-specific targets (e.g., tyrosine kinases in HEPG-2) .
- Metabolic Stability : Test compound stability in liver microsomes to evaluate metabolic degradation in resistant lines .
Q. What computational strategies predict the compound’s binding to biological targets?
- Methodological Answer :
- Molecular Docking :
Use AutoDock Vina or Schrödinger to model interactions with HDACs or PARP enzymes.
Prioritize the sulfone and thiophene groups as hydrogen-bond acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Corporate electronic parameters (HOMO/LUMO) and steric descriptors to predict activity against cancer targets .
Q. How do structural modifications (e.g., substituents on thiophene or piperidine) affect bioactivity?
- Methodological Answer :
- SAR Studies :
Replace thiophen-3-yl with thiophen-2-yl to evaluate aromatic stacking effects.
Introduce electron-withdrawing groups (e.g., -NO2) on benzo-thiadiazole to enhance electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
